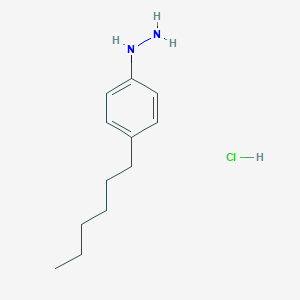

4-n-Hexylphenylhydrazine hydrochloride

Description

Historical Trajectory and Significance of Phenylhydrazine (B124118) Derivatives in Synthetic Chemistry

The story of phenylhydrazine derivatives begins with the pioneering work of Hermann Emil Fischer in the late 19th century. His discovery of phenylhydrazine and its subsequent application in the characterization of sugars laid the foundation for a new era in organic chemistry. This seminal work not only provided a method for the systematic study of carbohydrates but also unveiled the immense synthetic potential of the hydrazine (B178648) functional group.

The most notable contribution of phenylhydrazines to synthetic chemistry is undoubtedly the Fischer indole (B1671886) synthesis . wikipedia.orgnih.govbyjus.com Discovered by Fischer in 1883, this powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of natural products and pharmaceuticals. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgnih.gov The versatility of the Fischer indole synthesis lies in its tolerance of a wide range of substituents on both the phenylhydrazine and the carbonyl component, enabling the synthesis of a diverse array of substituted indoles. nih.gov

Beyond indole synthesis, phenylhydrazine derivatives have been employed in the synthesis of other heterocyclic systems such as pyrazoles and pyrazolones. Their ability to act as potent nucleophiles and their capacity to undergo condensation and cyclization reactions have made them valuable building blocks in the construction of complex molecular architectures.

Scope and Relevance of 4-n-Hexylphenylhydrazine Hydrochloride within Contemporary Organic Synthesis and Research

While the broader class of phenylhydrazines has a well-established history, the specific applications of 4-n-Hexylphenylhydrazine hydrochloride are more niche and reflective of current research trends. The presence of the n-hexyl group on the phenyl ring imparts specific physicochemical properties to the molecule, influencing its solubility, reactivity, and the properties of the resulting products.

The primary area of application for 4-n-Hexylphenylhydrazine hydrochloride lies in its use as a precursor in the synthesis of specifically substituted heterocyclic compounds. The long alkyl chain can be a desirable feature in the design of molecules for materials science applications, where it can influence properties such as liquid crystallinity or solubility in organic media. In medicinal chemistry, the introduction of a lipophilic hexyl group can modulate the pharmacokinetic properties of a drug candidate, potentially enhancing its membrane permeability and bioavailability.

Although specific, high-profile applications in blockbuster pharmaceuticals are not widely documented, its use in exploratory research and as a building block in the synthesis of novel compounds is its primary contribution. Researchers investigating structure-activity relationships may utilize this compound to probe the effect of a long-chain alkyl substituent on the biological activity of a particular pharmacophore.

Below is a data table summarizing the key properties of 4-n-Hexylphenylhydrazine hydrochloride:

| Property | Value |

| CAS Number | 126062-51-9 |

| Molecular Formula | C₁₂H₂₁ClN₂ |

| Molecular Weight | 228.76 g/mol |

| Melting Point | 219-221 °C (decomposes) |

| Appearance | Solid |

This data is compiled from publicly available chemical supplier information.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-hexylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGGYWXGDEGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375463 | |

| Record name | 4-n-Hexylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126062-51-9 | |

| Record name | 4-n-Hexylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hexylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 N Hexylphenylhydrazine Hydrochloride and Hydrazine Analogues

Fundamental Reactivity Patterns of Hydrazine (B178648) Compounds

Hydrazone Formation Reactions and their Chemical Dynamics

The reaction of phenylhydrazines with aldehydes and ketones to form phenylhydrazones is a cornerstone of their chemistry. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon.

The generally accepted mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen of the phenylhydrazine (B124118), which is the most nucleophilic site, attacks the carbonyl carbon. For 4-n-Hexylphenylhydrazine hydrochloride, the reaction is facilitated by the equilibrium between the protonated salt and the free base.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final phenylhydrazone product, characterized by a C=N double bond.

The formation of these phenylhydrazones is a critical first step in the renowned Fischer indole (B1671886) synthesis . In this reaction, the phenylhydrazone, formed from a phenylhydrazine and a suitable ketone or aldehyde, undergoes a nih.govnih.gov-sigmatropic rearrangement under acidic conditions to ultimately form an indole ring system. nih.govwikipedia.orgnumberanalytics.com The n-hexyl substituent on the phenyl ring of 4-n-Hexylphenylhydrazine would be carried through this synthesis, resulting in a correspondingly substituted indole.

The dynamics of hydrazone formation are influenced by several factors, including the pH of the reaction medium and the nature of the solvent. The reaction rate is often optimal under mildly acidic conditions, which are sufficient to activate the carbonyl group without excessively protonating the hydrazine, thereby preserving its nucleophilicity.

Diazotization Pathways in Substituted Phenylhydrazine Chemistry

While primary aromatic amines undergo diazotization with nitrous acid to form diazonium salts, the chemistry of phenylhydrazines in this context is more complex. However, diazonium salt chemistry is intricately linked to the synthesis of substituted phenylhydrazones through the Japp-Klingemann reaction . numberanalytics.comwikipedia.org This reaction provides a versatile route to arylhydrazones, which are key intermediates in syntheses like the Fischer indole synthesis. wikipedia.org

The Japp-Klingemann reaction mechanism involves:

Formation of an Aryl Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable aryldiazonium salt.

Coupling with an Active Methylene (B1212753) Compound: The diazonium salt then acts as an electrophile and couples with an enolate generated from an active methylene compound, such as a β-keto-ester or β-diketone, in a basic medium. numberanalytics.comwikipedia.org

Intermediate Formation and Cleavage: This coupling forms an intermediate azo compound. Under the reaction conditions, this intermediate undergoes hydrolytic cleavage of an acyl or carboxyl group. organicreactions.org

Formation of the Arylhydrazone: Following cleavage and tautomerization, the final arylhydrazone product is formed. wikipedia.org

This pathway is a powerful method for preparing specific arylhydrazones that might be otherwise difficult to access. For instance, reacting a 4-n-hexyldiazonium salt with a β-keto-ester would be a viable route to a precursor for a 4-n-hexyl-substituted indole synthesis.

Oxidative and Reductive Transformations of Hydrazines

Phenylhydrazines can undergo a variety of oxidative and reductive transformations, reflecting the versatile redox nature of the hydrazine moiety.

Oxidative Transformations The oxidation of phenylhydrazine is a complex, often autocatalytic process that can be initiated by metal ions or oxidizing agents like molecular oxygen. nih.gov The reaction proceeds through several reactive intermediates, including the phenylhydrazyl radical (PhNHNH•), phenyldiazene (B1210812) (PhN=NH), and the superoxide (B77818) radical (O₂⁻). nih.gov The ultimate products can include benzene (B151609), nitrogen, and water. In some enzymatic systems, such as with tyrosinase, phenylhydrazine can be oxidized to phenol. nih.gov The presence of air can lead to the gradual darkening of phenylhydrazine derivatives due to the formation of colored oxidation products. wikipedia.org Visible-light-promoted reactions using photocatalysts can also achieve the oxidative dehydrogenation of related hydrazobenzenes to form azo compounds. rsc.org

Reductive Transformations Phenylhydrazine and its derivatives are effective reducing agents in various chemical transformations. The hydrazine functional group can donate electrons and hydrogen atoms. For example, phenylhydrazine has been used in photo-induced, transition-metal-free reductive dehalogenation of aryl halides. nih.gov It can also serve as a hydrogen donor in the transfer hydrogenation of azobenzenes to hydrazobenzenes. rsc.org In nanoparticle synthesis, hydrazine is a common reducing agent, capable of reducing metal ions (e.g., Cu(II) to Cu(I)) to form metal or metal oxide nanoparticles. organic-chemistry.org

In-Depth Mechanistic Studies of Hydrazine Reactions

Gas-Phase Reaction Mechanisms of Hydrazines with Atmospheric Oxidants

The atmospheric chemistry of hydrazines is of interest due to their use as propellants and in industrial applications. dtic.mil Studies on simple hydrazines like hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH) show they are highly reactive in the gas phase with key atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃). dtic.mil

The reaction with •OH radicals is typically initiated by hydrogen abstraction from a N-H bond, forming a hydrazyl radical. This radical can then undergo further reactions, leading to its degradation. The reaction with ozone is also rapid and leads to a variety of products. For instance, the ozonation of UDMH is known to produce N-nitrosodimethylamine (NDMA) in significant yields. Although specific data for 4-n-hexylphenylhydrazine is not available, its hydrazine moiety would be expected to be susceptible to attack by these atmospheric oxidants, leading to degradation pathways initiated by hydrogen abstraction or reaction at the nitrogen atoms.

| Hydrazine Analogue | Reactant | Key Products | Reference |

| N₂H₄ | O₃ | H₂O₂, N₂O | dtic.mil |

| MMH | O₃ | Methyl hydroperoxide, methyldiazene | dtic.mil |

| UDMH | O₃ | N-nitrosodimethylamine (NDMA) | dtic.mil |

Catalytic Decomposition Pathways of Hydrazines on Metal Surfaces

The catalytic decomposition of hydrazine is a crucial reaction for its use as a propellant and as a chemical hydrogen storage material. The reaction can proceed via two main pathways:

Complete Decomposition (desired for H₂ production): N₂H₄ → N₂ + 2H₂

Partial Decomposition (thermodynamically favored): 3N₂H₄ → 4NH₃ + N₂

The choice of catalyst and reaction conditions is critical in directing the selectivity towards the desired products. unimi.it Noble metals, particularly iridium (Ir), are highly efficient catalysts for hydrazine decomposition. rsc.org

Mechanistic studies on metal surfaces like Ir(111) have revealed several pathways for decomposition. Density functional theory (DFT) calculations and experimental results show that the reaction can be initiated by either N-N bond scission or N-H bond cleavage. rsc.org On Ir(111), the decomposition preferentially starts with an initial N-N bond scission, followed by dehydrogenation of the resulting amino groups, ultimately producing ammonia (B1221849) and nitrogen. rsc.org

Other catalysts, such as ruthenium on carbon (Ru/C), have also been studied for the decomposition of hydrazine derivatives like hydrazine nitrate. mdpi.com Even metal-free materials, like defective carbon nanofibers, can catalyze hydrazine decomposition, with selectivity towards hydrogen production being influenced by the presence of an alkaline medium. unimi.it

| Catalyst | Primary Decomposition Pathway | Main Products | Reference |

| Iridium (Ir) | N-N bond scission followed by dehydrogenation | NH₃, N₂ | rsc.org |

| Rhodium (Rh) on Al₂O₃ | N-H bond cleavage favored over N-N | H₂, N₂ | mdpi.com |

| Carbon Nanofibers | Dehydrogenation pathway | H₂, N₂ | unimi.it |

Kinetic and Mechanistic Analysis of Hydrazine Oxidation Reactions

The oxidation of hydrazines is a fundamental process with implications in fields ranging from synthetic chemistry to energy science. Mechanistic studies reveal that the reaction pathway and kinetics are highly dependent on the oxidant, solvent, and pH.

Research into the electro-oxidation of hydrazine at glassy carbon electrodes has shown that the unprotonated form, N2H4, is the electro-active species, while the protonated form, N2H5+, is electro-inactive. acs.org The oxidation of one N2H4 molecule releases four protons, which can then protonate incoming N2H4 molecules, converting them to the inactive N2H5+ form. This process is described as self-inhibiting, as the reaction products hinder the reaction of further substrate molecules, significantly reducing the observed current compared to theoretical expectations. acs.org

The kinetics of hydrazine oxidation by aqueous iodine have been studied across a wide pH range (0.35 to 8.0). acs.org The pseudo-first-order rate constants show a dramatic increase—by factors of more than 10 million—with increasing pH and hydrazine concentration. acs.org This is because the unprotonated N2H4 is vastly more reactive than the protonated N2H5+; below pH 1, I2 reacts directly with N2H5+, but its relative reactivity is 2.4 x 10^7 times smaller than that of N2H4, which dominates at pH ≥ 1. acs.org The proposed mechanism involves the rapid formation of an I2N2H4 adduct, which then undergoes a rate-determining, general base-assisted deprotonation accompanied by the loss of an iodide ion. acs.org Subsequent intermediates react quickly with another iodine molecule to yield nitrogen gas as the final product. acs.org

The catalytic role of various bases in the rate-determining step has been quantified, with second-order rate constants fitting a Brønsted β value of 0.46. acs.org This value indicates a moderate sensitivity of the reaction rate to the strength of the base.

Table 1: Second-Order Rate Constants for the Reaction of I2N2H4 Adduct with Various Bases

| Base | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| CH₃COO⁻ | 7.5 x 10³ |

| HPO₄²⁻ | 2.0 x 10⁵ |

| N₂H₄ | 8.5 x 10⁵ |

| OH⁻ | 4.8 x 10⁸ |

Data sourced from Inorganic Chemistry. acs.org

Furthermore, studies on the mediated electro-oxidation of hydrazine in a nonaqueous medium (acetonitrile) using decamethylferrocene as a mediator found that the reaction kinetics have a first-order dependence on the concentrations of both the mediator and hydrazine. researchgate.net Temperature-dependent studies in this system identified an activation barrier of 4.79 kJ/mol. researchgate.net In other systems, such as the air oxidation of hydrazine on natural clays (B1170129) like kaolinites, the reaction rate is linear with respect to oxygen concentration and is strongly inhibited by the presence of water. nih.gov

Gas-Phase Ion-Molecule Reactions of Protonated Hydrazines with Carbonyl Compounds

The reactions between protonated hydrazines (hydrazinium ions) and carbonyl compounds in the gas phase have been investigated using techniques such as selected ion flow tube-chemical ionization mass spectrometry (SIFT-CIMS). acs.orgnih.govresearchgate.net These studies, conducted at low pressure (∼0.5 Torr) and near room temperature (∼300 K), reveal that protonated hydrazine reacts with carbonyls and other polar organic compounds to form adducts. acs.orgnih.gov

For instance, the reaction of protonated hydrazine (N2H5+) with propanal forms an adduct, N2H5+(CH3CH2CHO). acs.orgnih.gov In the presence of a sufficient concentration of neutral hydrazine, these aldehyde adducts can undergo further reaction to form protonated hydrazones, such as CH3CH2CH=HNNH2+ from propanal. acs.orgnih.gov Experiments using deuterated hydrazine (N2D4) have demonstrated that the gas-phase ion chemistry follows the same fundamental mechanisms postulated for these reactions in solution. acs.orgnih.gov

The rate coefficients for the initial adduct formation are typically very high, approaching the maximum predicted collisional rate coefficients (k ≈ 10⁻⁹ cm³ molecule⁻¹ s⁻¹) for most carbonyl compounds. acs.orgnih.gov This indicates a very efficient reaction upon collision.

Table 2: Rate Coefficients for Gas-Phase Reactions of Protonated Hydrazine with Select Carbonyls

| Carbonyl Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Most Carbonyls | ~10⁻⁹ |

| Formaldehyde | ~2 x 10⁻¹¹ |

Data sourced from the Journal of the American Society for Mass Spectrometry and ACS Publications. acs.orgnih.gov

A notable exception is formaldehyde, which reacts much more slowly (k ≈ 2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹). acs.orgnih.gov This reduced rate is attributed to the shorter lifetime of the initial collision complex formed between protonated hydrazine and formaldehyde. acs.orgnih.gov Following the initial adduct formation, the subsequent steps leading to the protonated hydrazone may become the rate-limiting part of the process at thermal energies. acs.orgnih.gov

Mechanistic Elucidation of Palladium-Catalyzed Carbon-Nitrogen Bond Formation with Hydrazines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, including C-N bonds. While the direct coupling of hydrazines is a specific application, the general mechanistic principles provide a framework for understanding their reactivity. The catalytic cycle for C-N bond formation, often referred to as Buchwald-Hartwig amination, typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (or triflate), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (or hydrazine derivative) coordinates to the Pd(II) center. A base then removes a proton from the nitrogen atom to form a palladium amido (or hydrazido) complex.

Reductive Elimination: The aryl group and the nitrogen group on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Mechanistic studies have focused on understanding how the structure of the reactants and catalyst influences each step. Research has shown that the unactivated C-N bond of various aryl hydrazines can be cleaved by a Pd(0) species, with the assistance of Pd(II), under mild conditions. nih.gov This cleavage generates an aryl palladium complex in situ, which can then participate in subsequent bond-forming reactions, such as C-C coupling with olefins. nih.gov This finding is significant as it demonstrates a key initial step—the activation and cleavage of a C-N bond in a hydrazine derivative by palladium—which is mechanistically relevant to cross-coupling reactions.

In other contexts, simple hydrazones have been used as carbanion equivalents in palladium-catalyzed reactions. rsc.org For example, in the hydroalkylation of methylenecyclopropanes, the hydrazone serves as a nucleophilic partner, highlighting the versatility of hydrazine derivatives in palladium catalysis. rsc.org The development of these catalytic systems has been a long process, relying on sustained effort in mechanistic studies to understand catalyst features and improve reactivity for a wide range of substrates. nih.gov

Molecular Rearrangements Involving Phenylhydrazine-Derived Intermediates (e.g., Boulton–Katritzky Rearrangement)

Phenylhydrazine and its derivatives are key precursors for forming hydrazone intermediates that can undergo significant molecular rearrangements. A prominent example is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement. This reaction is a powerful synthetic method for converting one heterocyclic system into another. beilstein-journals.org

Kinetic studies on the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-1,2,4-oxadiazoles have revealed that the reaction can proceed through multiple pathways simultaneously, including:

A specific acid-catalyzed pathway. researchgate.net

An uncatalyzed (thermal) pathway. researchgate.net

A general base-catalyzed pathway. researchgate.net

The dominant pathway is dependent on the reaction conditions, particularly the pH. researchgate.net The rearrangement mechanism involves a sequence of steps including protonation, proton transfer, and nucleophilic attack. nih.gov This reaction has been successfully applied to a variety of aromatic and heterocyclic hydrazines to generate complex triazole structures. beilstein-journals.org However, attempts to use aliphatic hydrazines in some of these specific protocols have been unsuccessful. beilstein-journals.org In some cases, the rearrangement can lead to the formation of novel spiro-compounds, demonstrating its utility in generating structural complexity. nih.govresearchgate.net

Applications of 4 N Hexylphenylhydrazine Hydrochloride and Substituted Phenylhydrazines in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Ring Systems

The ability of phenylhydrazine (B124118) and its derivatives to react with carbonyl compounds and other electrophiles underpins their extensive use in the formation of various heterocyclic rings.

The Fischer indole (B1671886) synthesis is a classic and widely utilized chemical reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org Discovered by Emil Fischer in 1883, this method remains one of the most effective ways to construct the indole nucleus, a core structure in many pharmaceuticals, including antimigraine drugs of the triptan class. wikipedia.orgbyjus.com The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. testbook.comnih.gov

The reaction mechanism begins with the condensation of a substituted phenylhydrazine, such as 4-n-hexylphenylhydrazine, with a carbonyl compound to form a phenylhydrazone. byjus.com This intermediate then isomerizes to its enamine tautomer. byjus.com Following protonation, the enamine undergoes a crucial nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.comnih.gov The resulting diimine intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) under acidic catalysis, leading to the formation of the energetically favorable aromatic indole ring. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov

The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles by choosing the appropriate starting phenylhydrazine and carbonyl compound. For instance, the reaction of 4-fluoro-phenylhydrazine hydrochloride with methyl isopropyl ketone in glacial acetic acid yields 5-fluoro-2,3,3-trimethyl-3H-indole, demonstrating the synthesis of a substituted indolenine. ekb.eg

Table 1: Key Steps in the Fischer Indole Synthesis

| Step | Description | Intermediate |

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Enamine ('ene-hydrazine') |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Diimine |

| 4 | Cyclization and Elimination | Aminoindoline (Aminal) |

| 5 | Aromatization | Indole |

Phenylhydrazine derivatives are fundamental building blocks for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net Pyrazoles are prevalent in pharmaceuticals, such as the anti-inflammatory drug celecoxib, and agrochemicals. researchgate.netnih.gov The most common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). researchgate.netmdpi.com

For example, the reaction of a substituted phenylhydrazine with a 1,3-diketone, such as ethyl acetoacetate (B1235776), provides a direct route to 1,3,5-substituted pyrazole (B372694) derivatives. nih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com A microwave-assisted method has been developed for the direct N-heterocyclization of hydrazines, including hydrochloride salts of various phenylhydrazines, with metal-diketonate complexes to form trisubstituted pyrazoles in excellent yields without the need for a base. nih.gov

While isoxazoles are typically synthesized from hydroxylamine (B1172632) precursors, related five-membered heterocycles can be accessed through pathways involving hydrazine derivatives. For instance, α,β-unsaturated hydrazones can undergo iodine(III)-catalyzed cyclization to form pyrazoles. organic-chemistry.org

Table 2: Examples of Pyrazole Synthesis from Hydrazine Precursors

| Hydrazine Precursor | Carbonyl Precursor | Product |

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-Substituted Pyrazole |

| Phenylhydrazine hydrochloride | Metal-dibenzylideneacetonate | 1-Aryl-5-phenyl-3-styryl-1H-pyrazole |

| Phenylhydrazine | α,β-Ethylenic ketone | 1,3,5-Trisubstituted Pyrazole |

Substituted phenylhydrazines serve as precursors for more complex hydrazine derivatives like thiosemicarbazides, which are key intermediates in the synthesis of triazole and thiadiazole heterocycles. nih.gov These five-membered rings are known for a wide spectrum of biological activities. nih.gov

The synthesis of 1,2,4-triazoles can be achieved by cyclizing thiosemicarbazides in the presence of a base, such as sodium hydroxide. nih.gov This process involves an intramolecular cyclization with the elimination of water to form a 4-aryl-5-mercapto-4H-1,2,4-triazole. nih.gov

Alternatively, 1,3,4-thiadiazoles can be synthesized from the same thiosemicarbazide (B42300) intermediates by treatment with a dehydrating agent like cold concentrated sulfuric acid. nih.gov This acid-catalyzed cyclization results in the formation of a 5-(arylamino)-1,3,4-thiadiazole ring. nih.gov Carboxylic acid hydrazides, which can be prepared from hydrazines, react with carbon disulfide to yield oxadiazole-thiones, which can be further converted to triazole derivatives. nih.gov

Carbazole (B46965) derivatives, which feature a tricyclic structure with a central pyrrole (B145914) ring fused to two benzene (B151609) rings, are important in materials science for their optical properties and in medicinal chemistry. researchgate.net A primary synthetic route to these compounds involves an extension of the Fischer indole synthesis, using a phenylhydrazine derivative and a cyclohexanone (B45756). google.comresearchgate.net

The reaction of a phenylhydrazine hydrochloride with a cyclohexanone under acidic conditions first yields a 1,2,3,4-tetrahydrocarbazole (B147488) intermediate via condensation and cyclization. google.com This tetrahydrocarbazole can then be dehydrogenated to form the fully aromatic carbazole product. google.com A one-pot synthesis has been developed where the condensation, cyclization, and subsequent dehydrogenation occur in a single process, using molecular oxygen as the oxidant under metal-free conditions. researchgate.netrsc.org This method provides a direct route from various substituted cyclohexanones and arylhydrazine hydrochlorides to a range of carbazole derivatives in moderate to good yields. researchgate.net

Formation of Imines and Schiff Bases via Condensation Reactions

The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. chemijournal.comresearchgate.net Phenylhydrazines, possessing a primary amine group, readily undergo this condensation reaction to form phenylhydrazones, which are a specific class of imines. ncert.nic.in

This reaction is typically carried out by refluxing the phenylhydrazine or its hydrochloride salt with an aldehyde or ketone, often in a solvent like ethanol. chemijournal.comchemijournal.com The formation of the carbon-nitrogen double bond (-C=N-) is a reversible process that involves the initial addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. chemijournal.com The reaction can often proceed without a catalyst, although it is subject to acid-base catalysis. chemijournal.com The resulting phenylhydrazones are crucial intermediates in other reactions, most notably the Fischer indole synthesis. byjus.com

Table 3: Synthesis of Phenylhydrazones (Schiff Bases)

| Reactant 1 | Reactant 2 | Product Class | Key Functional Group |

| Phenylhydrazine | Aromatic/Aliphatic Aldehyde | Phenylhydrazone | -CH=N-NH-Ph |

| Phenylhydrazine | Aromatic/Aliphatic Ketone | Phenylhydrazone | -CR¹R²=N-NH-Ph |

| Salicylaldehyde (B1680747) | Phenylhydrazine | Schiff Base | -CH=N-NH-Ph |

Contributions to Polymer Chemistry and Advanced Materials Science

The reactivity of phenylhydrazine derivatives extends to polymer chemistry, where they can be incorporated as monomers to create novel copolymers with interesting properties. The introduction of substituted monomers into a polymer chain is a well-established method for tailoring material properties such as solubility and conductivity. e-journals.in

A nanostructured copolymer has been chemically synthesized through the oxidative polymerization of phenyl hydrazine hydrochloride with 4,4′-diaminodiphenyl sulfone (DADPS), a biologically active compound. e-journals.in Using potassium persulfate as an oxidizing agent in an acidic medium, a copolymer was formed that exhibited significant solubility in common organic solvents like DMSO and DMF, a notable improvement over the insolubility of many conducting polymers like polyaniline. e-journals.in This copolymer also demonstrated an electrical conductivity of 2.14x10⁻² S cm⁻¹. The formation of the copolymer and the incorporation of both monomer units were confirmed by various spectroscopic and analytical techniques, including FTIR, ¹H NMR, and UV-Visible spectroscopy. e-journals.in This work highlights the potential of using phenylhydrazine-based monomers to develop new functional materials with enhanced processability and specific electronic properties. e-journals.in

Role as Versatile Reagents in Complex Chemical Transformations

Substituted phenylhydrazines, including 4-n-Hexylphenylhydrazine hydrochloride, are foundational reagents in organic synthesis, prized for their ability to facilitate the construction of complex molecular architectures, particularly heterocyclic scaffolds. Their versatility stems from the reactive hydrazine moiety attached to a tunable aromatic ring, which allows for participation in a wide array of chemical transformations. These compounds serve as crucial building blocks in reactions ranging from classical named reactions to modern catalytic processes.

The versatility of substituted phenylhydrazines is further demonstrated in their use in multicomponent reactions (MCRs) . MCRs are processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.govrsc.org Phenylhydrazines are excellent nucleophiles in these reactions, enabling the synthesis of diverse and complex heterocyclic structures. For example, they are used in iodine-promoted reactions with acetoacetate esters and aryl methyl ketones to synthesize pyrazolone-oxepine-pyrazoles. nih.gov

Recent advancements have highlighted the role of phenylhydrazine and its derivatives in photoinduced chemical transformations . bohrium.com In photoredox catalysis, phenylhydrazines can serve as precursors to radicals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. bohrium.com Visible-light-promoted oxidative coupling of phenylhydrazine hydrochloride with 2H-indazole derivatives, using an organophotocatalyst, has been shown to produce 3-arylated-2H-indazoles. bohrium.com

Furthermore, phenylhydrazines are fundamental precursors for the synthesis of pyrazole and pyrazolone (B3327878) derivatives , which are important heterocyclic motifs in medicinal chemistry. The condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound, such as an acetoacetate ester, is a classical and efficient method for constructing the pyrazolone ring. nih.govrsc.org

The following tables summarize representative transformations involving substituted phenylhydrazines, illustrating their broad utility in organic synthesis.

Table 1: Application of Substituted Phenylhydrazines in the Fischer Indole Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Product | Yield (%) |

| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic Acid / Dimethylurea | 5-Methoxy-2-methyl-3-phenyl-1H-indole | 79% rsc.org |

| Phenylhydrazine | Propiophenone | Oxalic Acid / Dimethylurea | 2-Methyl-3-phenyl-1H-indole | 82% rsc.org |

| 4-Methylphenylhydrazine | Propiophenone | Oxalic Acid / Dimethylurea | 2,5-Dimethyl-3-phenyl-1H-indole | 85% rsc.org |

| 4-Chlorophenylhydrazine | Propiophenone | Oxalic Acid / Dimethylurea | 5-Chloro-2-methyl-3-phenyl-1H-indole | Low Conversion rsc.org |

Table 2: Examples of Phenylhydrazine in Multicomponent and Other Reactions

| Reaction Type | Phenylhydrazine Reactant | Other Key Reactants | Product Class | Reference |

| Pseudo-Five-Component Reaction | Phenylhydrazines | Acetoacetate esters, Aryl methyl ketones | Pyrazolone-oxepine-pyrazoles | nih.gov |

| Photoinduced Oxidative Coupling | Phenylhydrazine hydrochloride | 2H-Indazole derivatives | 3-Arylated-2H-indazoles | bohrium.com |

| Condensation | Phenylhydrazine | 2,6-Diacetylpyridine | 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine | taylorandfrancis.com |

| Halide Replacement | Phenylhydrazines | 2-Chloromethyl benzimidazole | NN' Disubstituted hydrazines | ijpsr.com |

These examples underscore the indispensable role of 4-n-hexylphenylhydrazine hydrochloride and other substituted phenylhydrazines as versatile reagents, enabling the synthesis of a vast array of complex organic molecules and heterocyclic systems critical to pharmaceutical and materials science. bohrium.comresearchgate.net

Computational and Theoretical Chemistry Studies on 4 N Hexylphenylhydrazine Hydrochloride and Hydrazine Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of medium-sized organic compounds, including hydrazine (B178648) derivatives. imist.maimist.ma It offers a favorable balance between computational cost and accuracy, making it well-suited for predicting a wide range of molecular properties. imist.mamdpi.com The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is frequently employed in these studies due to its reliability in predicting both structural and electronic properties. imist.mamdpi.commdpi.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. mdpi.com For hydrazine and its derivatives, DFT calculations are used to determine key geometrical parameters such as bond lengths and angles. imist.mamdpi.com For instance, in a study of triazine-based hydrazones, geometries were optimized at the B3LYP/6-31G(d,p) level, and the calculated bond lengths and angles showed excellent correlation with experimental data from X-ray diffraction. mdpi.com

Optimized Geometrical Parameters for 2-Hydrazinopyrazine

Data obtained from DFT calculations at the B3LYP/6-311+G** level. rsc.org

| Parameter | Value (Å) |

|---|---|

| C-N Bond Length | 1.379 |

| N-N Bond Length | 1.408 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comnih.govscialert.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgscialert.net Conversely, a small energy gap indicates a molecule is more reactive. mdpi.comresearchgate.net DFT calculations are widely used to determine the energies of these orbitals. asianpubs.org For example, in a study of various hydrazine derivatives, the HOMO-LUMO gap for 2-hydrazinopyrazine was calculated to be 3.101 eV, indicating high stability. rsc.org In another study on substituted piperidine (B6355638) phenyl hydrazines, the electronic properties, including frontier orbital energies, were calculated using the B3LYP method with a 6-311G(d,p) basis set. asianpubs.org

The distribution of HOMO and LUMO orbitals provides insight into the regions of a molecule that are most likely to be involved in electron donation and acceptance. For 2-hydrazinopyrazine, the HOMO is located over the pyrazine (B50134) ring, while the LUMO is spread across the entire molecule, suggesting that a HOMO → LUMO transition involves an electron density transfer from the pyrazine ring to the hydrazine group. rsc.org In Zn(II) hydrazone complexes, the HOMO was found to be delocalized mainly at the NCS⁻ ligands and the metal center, whereas the LUMO was delocalized on the Schiff base's planar ring. mdpi.com

Calculated Electronic Properties for Hydrazine Derivatives (in eV)

A comparative table of HOMO-LUMO energies and gaps for various hydrazine analogues from different studies.

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| 2-Hydrazinopyrazine | -7.578 | -4.477 | 3.101 | rsc.org |

| [ZnL1(NCS)2] | -4.970 | -2.803 | 2.167 | mdpi.com |

| [Zn(L2)2] | -5.053 | -2.141 | 2.912 | mdpi.com |

| [ZnL3(NCS)2] | -4.902 | -2.438 | 2.464 | mdpi.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of molecules. These parameters, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). mdpi.comnih.gov

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. Negative chemical potential values suggest that a compound is stable and does not spontaneously decompose. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A high electrophilicity index points to better electrical properties and a higher capacity to act as an electrophile. nih.gov

These indices are valuable for comparing the reactivity of different hydrazine derivatives. For instance, in a computational study of hydrazine derivatives as corrosion inhibitors, these parameters were used to predict their effectiveness. researchgate.netresearchgate.net A compound with low hardness, high softness, and a high fraction of electrons transferred (ΔN) to a metal surface is predicted to be a better corrosion inhibitor. researchgate.netresearchgate.net

DFT is also a powerful tool for elucidating reaction mechanisms, including identifying intermediates and transition states. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu Locating these structures is crucial for calculating activation barriers and understanding the kinetics of a reaction. d-nb.infomdpi.com

Computational studies have explored various reactions involving hydrazine, such as its decomposition, oxidation, and synthesis. For the heterogeneous synthesis of hydrazine on a Co₃Mo₃N catalyst, DFT calculations identified a low-energy pathway with a relative barrier of 213 kJ/mol. d-nb.infonih.gov The thermal decomposition of monomethylhydrazine (MMH) was investigated using quantum Rice–Ramsperger–Kassel (QRRK) theory, with potential barriers calculated at the B3LYP/6-311G(d,p) level, revealing that N-N and C-N bond-breaking are the main pathways. mdpi.com

In the context of the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate, the mechanism proceeds through a series of deprotonation and protonation steps. libretexts.org DFT can model each step of this reaction, calculating the energies of reactants, intermediates, transition states, and products to map out the entire energy profile of the reaction.

Advanced Quantum Chemical Parameter Derivations and Interpretations

Beyond standard DFT calculations, more advanced quantum chemical methods can provide higher accuracy, especially for calculating reaction barriers and understanding complex electronic effects. Methods like Coupled Cluster (CCSD) theory, particularly with perturbative triples [CCSD(T)], and multireference methods (MR-MP2) are used to obtain more precise energy values. researchgate.netmdpi.com

For example, in a study of the reaction between hydrazine and the hydroxyl radical (OH), high-level CCSD(T) calculations were used to accurately estimate the barrier energies for hydrogen abstraction channels. researchgate.net Similarly, the decomposition of N₄H₆ isomers in aqueous solution was investigated at the CCSD/cc-pVTZ level to understand a crucial part of the hydrazine oxidation reaction. mdpi.com These higher-level calculations are computationally more demanding but are essential for systems where electron correlation effects are significant, providing a benchmark for DFT results.

Theoretical Investigations of Surface Interactions and Inhibition Mechanisms

The interaction of hydrazine derivatives with metal surfaces is a key area of study, relevant to their applications in catalysis, fuel cells, and corrosion inhibition. rsc.orgucl.ac.ukscispace.com Computational studies can model the adsorption of these molecules on various surfaces, determining the most stable adsorption sites, geometries, and binding energies. ucl.ac.ukscispace.com

A comprehensive study on the adsorption of hydrazine on copper surfaces using DFT with dispersion corrections (DFT-D2) showed that adsorption energies increase as the coordination of the adsorption sites decreases, with the strongest binding found on stepped surfaces. ucl.ac.ukscispace.com Another study on the decomposition of hydrazine on an Iridium surface, Ir(111), combined DFT calculations with experiments. rsc.org The calculations revealed that upon adsorption, the π bond between the nitrogen atoms weakens, and the decomposition preferentially starts with N-N bond scission. rsc.org

In the context of corrosion inhibition, theoretical studies focus on how hydrazine derivatives adsorb onto a metal surface to form a protective layer. researchgate.net Quantum chemical parameters like EHOMO, ELUMO, the energy gap (ΔE), and the dipole moment are correlated with inhibition efficiency. researchgate.net A high EHOMO value indicates a greater tendency to donate electrons to the unoccupied d-orbitals of a metal, while a low ELUMO suggests a higher ability to accept electrons from the metal, strengthening the inhibitor-surface bond. researchgate.netresearchgate.net

Correlation of Theoretical Calculations with Experimental Spectroscopic Data (e.g., Resonant Two-Photon Ionization Spectroscopy)rsc.orgrsc.org

The correlation of theoretical calculations with experimental spectroscopic data provides a powerful methodology for elucidating the electronic structure and dynamics of molecules in their excited states. For hydrazine derivatives, Resonant Two-Photon Ionization (R2PI) spectroscopy is a particularly insightful technique. However, studies on phenylhydrazine (B124118) and its analogues reveal significant complexities in directly correlating theoretically predicted spectra with experimental R2PI results, primarily due to facile photodissociation pathways.

Theoretical and experimental studies on the parent compound, phenylhydrazine, have demonstrated that the molecule can undergo rapid dissociation in the first electronically excited state (S1). researchgate.net This dissociation leads to the formation of aniline (B41778), and consequently, the recorded R2PI spectrum is dominated by the spectral features of the aniline photoproduct rather than the parent phenylhydrazine molecule. researchgate.net This phenomenon was confirmed by time-of-flight mass spectrometry (TOF-MS) which showed that the ion peak corresponding to phenylhydrazine was absent in the two-photon ionization mass spectrum, while the aniline ion peak was prominent. researchgate.net

Similar behavior has been observed in substituted phenylhydrazines, such as 1-methylphenylhydrazine. In this case as well, the R2PI spectrum was found to be attributable to the N-methylaniline product, indicating that photodissociation is a common and rapid process in this class of compounds upon electronic excitation. The difference between one-photon VUV ionization, which shows a strong parent ion peak, and two-photon UV ionization, which shows a strong fragment ion peak, highlights the role of the intermediate S1 state in the dissociation process.

These findings have significant implications for the study of 4-n-hexylphenylhydrazine hydrochloride. While specific R2PI spectroscopic data for this compound is not available in the cited literature, the established behavior of its structural analogues suggests that it would likely also be susceptible to photodissociation in the S1 state. Theoretical calculations for 4-n-hexylphenylhydrazine would predict the vibronic transitions for the intact molecule. However, if the rate of dissociation is faster than the rate of ionization from the S1 state, the experimental R2PI spectrum would be expected to show features corresponding to the resulting 4-n-hexylaniline fragment.

Therefore, a direct comparison between the calculated spectrum for 4-n-hexylphenylhydrazine and its experimental R2PI spectrum would likely show a significant discrepancy. A comprehensive study would necessitate the theoretical calculation of the electronic and vibrational spectra of the potential photodissociation products, in addition to the parent molecule, to achieve a satisfactory correlation with experimental data.

The table below summarizes the key findings from studies on analogous compounds which inform the expected behavior of 4-n-hexylphenylhydrazine.

| Compound | Experimental Technique | Key Finding | Implication for 4-n-Hexylphenylhydrazine |

| Phenylhydrazine | R2PI Spectroscopy, TOF-MS | The R2PI spectrum is that of the aniline photoproduct due to rapid dissociation in the S1 state. researchgate.net | High likelihood of photodissociation upon UV excitation, complicating direct correlation of theoretical and experimental spectra. |

| 1-Methylphenylhydrazine | R2PI Spectroscopy, TOF-MS | The R2PI spectrum corresponds to the N-methylaniline photoproduct, not the parent molecule. | Reinforces the expectation of a facile N-N bond cleavage pathway in substituted phenylhydrazines. |

Advanced Analytical Methodologies for the Characterization of 4 N Hexylphenylhydrazine Hydrochloride and Phenylhydrazine Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 4-n-hexylphenylhydrazine hydrochloride from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of this analytical approach, often enhanced by strategic derivatization to improve detection and separation efficiency.

High-Performance Liquid Chromatography (HPLC) in Hydrazine (B178648) Analysis

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of phenylhydrazine (B124118) derivatives. The inherent polarity of the hydrazine functional group and the aromatic nature of the phenyl ring influence the choice of HPLC mode and stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of aromatic hydrazines. C18 (octadecylsilyl) columns are frequently employed due to their hydrophobicity, which allows for the retention of the phenylhydrazine moiety. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to elute the analytes from the column. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities, which is particularly relevant for samples containing both the parent hydrazine and its potential impurities or degradation products.

For enhanced retention and separation of more polar hydrazine compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be utilized. The choice of detector is critical in HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the phenyl ring of these compounds provides strong chromophores, leading to significant UV absorbance.

Table 1: Representative HPLC Conditions for Phenylhydrazine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a general method and may require optimization for the specific analysis of 4-n-hexylphenylhydrazine hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrazine Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenylhydrazine itself is amenable to GC analysis, the direct analysis of 4-n-hexylphenylhydrazine hydrochloride is challenging. The high polarity and the salt form of the hydrochloride make it non-volatile. Therefore, the analysis of the free base form, after neutralization, is necessary. The long hexyl chain, however, increases the boiling point of the molecule, which needs to be considered when setting the GC oven temperature program.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is typically suitable for the separation of phenylhydrazine derivatives. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly specific identification.

The high sensitivity of MS detection, especially in selected ion monitoring (SIM) mode, allows for the quantification of trace levels of hydrazine derivatives. However, the reactivity of hydrazines at the high temperatures of the GC inlet can be a concern, potentially leading to degradation.

Derivatization Strategies for Enhanced Chromatographic Detection and Retention

Derivatization is a key strategy to overcome the challenges associated with the chromatographic analysis of hydrazines, including 4-n-hexylphenylhydrazine. This chemical modification of the analyte is performed to improve its analytical properties, such as volatility for GC analysis, or to enhance its detectability for both HPLC and GC.

For HPLC analysis with UV detection, derivatization with a chromophoric reagent can shift the absorption maximum to a longer wavelength, reducing interference from the sample matrix. Aldehydes and ketones are common derivatizing agents that react with the hydrazine functional group to form stable hydrazones. For instance, reaction with p-nitrobenzaldehyde or salicylaldehyde (B1680747) can yield colored derivatives that are easily quantifiable in the visible region.

In the context of GC-MS, derivatization is primarily used to increase the volatility and thermal stability of the analyte. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens on the hydrazine moiety with trimethylsilyl (B98337) (TMS) groups. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can also be employed. These modifications reduce the polarity of the molecule and improve its chromatographic peak shape.

Table 2: Common Derivatization Reagents for Hydrazine Analysis

| Reagent | Analyte Functional Group | Resulting Derivative | Purpose |

| p-Nitrobenzaldehyde | Hydrazine (-NHNH₂) | Hydrazone | Enhance UV-Vis detection in HPLC by shifting λmax to the visible region. |

| Salicylaldehyde | Hydrazine (-NHNH₂) | Hydrazone | Formation of a stable, colored derivative for spectrophotometric or HPLC analysis. |

| BSTFA | Hydrazine (-NHNH₂) | TMS-derivative | Increase volatility and thermal stability for GC-MS analysis. |

| Trifluoroacetic Anhydride | Hydrazine (-NHNH₂) | Acyl-derivative | Improve volatility and chromatographic performance in GC. |

Spectroscopic and Spectrophotometric Characterization

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of 4-n-hexylphenylhydrazine hydrochloride and its analogs. UV-Visible and Infrared spectroscopy are fundamental tools for the characterization of these aromatic hydrazines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Hydrazines

UV-Visible spectroscopy is a powerful technique for the qualitative and quantitative analysis of compounds containing chromophores. The phenylhydrazine moiety in 4-n-hexylphenylhydrazine hydrochloride contains a benzene (B151609) ring conjugated with the hydrazine group, which gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV spectrum of phenylhydrazine typically exhibits two main absorption bands. These absorptions are attributed to π → π* electronic transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The n-hexyl group on the phenyl ring of 4-n-hexylphenylhydrazine is an alkyl group, which is an auxochrome. It is expected to cause a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenylhydrazine.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). This allows for the determination of the concentration of the compound in unknown samples, provided that there are no interfering substances that absorb at the same wavelength.

Table 3: Typical UV-Vis Absorption Maxima for Phenylhydrazine in a Neutral Solvent

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Phenylhydrazine | ~240 | ~280 |

Note: The specific λmax values for 4-n-hexylphenylhydrazine hydrochloride may vary slightly due to the n-hexyl substituent and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of 4-n-hexylphenylhydrazine hydrochloride will display characteristic absorption bands corresponding to the vibrations of its various bonds.

The presence of the hydrazine group (-NHNH₂) gives rise to distinct N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. Primary hydrazines like this one will show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibrations are usually found around 1600 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution in this case) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

The n-hexyl group will contribute C-H stretching vibrations from its CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. As a hydrochloride salt, the compound will likely show broad absorption bands associated with the N⁺-H stretching of the hydrazinium (B103819) ion.

Table 4: Expected Infrared Absorption Bands for 4-n-Hexylphenylhydrazine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazinium (N⁺-H) | Stretching | Broad, ~2400-3200 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| N-H | Bending | ~1600 |

| Aliphatic C-H | Bending (CH₂, CH₃) | 1375-1465 |

| Aromatic C-H (p-subst.) | Out-of-plane Bending | 800-850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of phenylhydrazine derivatives, including 4-n-Hexylphenylhydrazine hydrochloride. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, connectivity, and substitution patterns.

¹H NMR Spectroscopy is used to identify the types and number of protons in a molecule. In the case of 4-n-Hexylphenylhydrazine hydrochloride, distinct signals are expected for the aromatic protons, the protons of the hexyl chain, and the hydrazino (-NH-NH₂) group protons. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region (δ 6.5–7.5 ppm). The substitution pattern on the phenyl ring influences the splitting pattern; for a para-substituted ring like in 4-n-hexylphenylhydrazine, this often results in two doublets, characteristic of an AA'BB' system. The protons of the hexyl group will appear in the upfield region (δ 0.8–2.6 ppm). The terminal methyl group (CH₃) will be a triplet, while the methylene (B1212753) (CH₂) groups will show complex multiplets due to spin-spin coupling with adjacent protons. The protons of the hydrazino group (NH and NH₂) can be broad and their chemical shift is variable, often depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 4-n-Hexylphenylhydrazine hydrochloride, signals will correspond to the carbons of the phenyl ring and the hexyl side chain. The chemical shifts of the aromatic carbons are typically in the range of δ 110–150 ppm. chemicalbook.comchemicalbook.com The carbon atom attached to the nitrogen (C1) is expected to be the most deshielded among the aromatic carbons. The carbons of the n-hexyl chain will resonate in the upfield region (δ 14–40 ppm). nih.gov Spectroscopic techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. nih.gov The characterization of various phenylhydrazone derivatives has demonstrated the utility of ¹H and ¹³C NMR in confirming their molecular structures. nih.govnih.gov

Below is a table of expected ¹H and ¹³C NMR chemical shifts for 4-n-Hexylphenylhydrazine hydrochloride, based on data from analogous compounds like phenylhydrazine and its substituted derivatives. chemicalbook.comchemicalbook.comnih.gov

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -NHNH₂) | 6.8 - 7.0 (d) | ~113 |

| Aromatic CH (meta to -NHNH₂) | 7.1 - 7.3 (d) | ~129 |

| Aromatic C (ipso-NHNH₂) | - | ~148 |

| Aromatic C (ipso-Hexyl) | - | ~135 |

| Hexyl CH₂ (alpha to ring) | 2.4 - 2.6 (t) | ~35 |

| Hexyl CH₂ (beta) | 1.5 - 1.7 (m) | ~31 |

| Hexyl CH₂ (gamma, delta, epsilon) | 1.2 - 1.4 (m) | ~29, ~22 |

| Hexyl CH₃ (omega) | 0.8 - 0.9 (t) | ~14 |

| -NH-NH₃⁺ | Variable, broad | - |

Note: (d) = doublet, (t) = triplet, (m) = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. For 4-n-Hexylphenylhydrazine hydrochloride and other phenylhydrazine derivatives, MS provides crucial information for identification and characterization. nist.gov

Upon introduction into the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 4-n-Hexylphenylhydrazine, the neutral molecule has a molecular weight of 192.32 g/mol .

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. For phenylhydrazine derivatives, a common and dominant fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.edu

Key fragmentation pathways for 4-n-Hexylphenylhydrazine would likely include:

Loss of the hexyl radical: A significant fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the loss of a pentyl radical (•C₅H₁₁) and formation of a fragment ion corresponding to the tropylium (B1234903) ion or a related stable carbocation.

Cleavage of the N-N bond: The relatively weak nitrogen-nitrogen bond in the hydrazine moiety can cleave, leading to fragments corresponding to the anilino radical or ion and the amino radical.

Fragmentation of the alkyl chain: The n-hexyl group can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The table below summarizes potential major fragments for 4-n-Hexylphenylhydrazine in mass spectrometry.

| m/z Value | Possible Fragment Structure / Identity | Fragmentation Pathway |

| 192 | [C₁₂H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅NH]⁺ | Cleavage of the hexyl group and rearrangement |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of N-N bond and hydrogen rearrangement |

| 77 | [C₆H₅]⁺ | Loss of the hydrazine group |

The study of fragmentation pathways using multiple mass spectrometry (MSⁿ) can provide even more detailed structural information by isolating a specific fragment ion and inducing further fragmentation. nih.gov This technique is invaluable for distinguishing between isomers and confirming the structure of complex hydrazine derivatives. cas.cn

Electrochemical and Potentiometric Analytical Methods for Hydrazino Compounds

Electrochemical and potentiometric methods offer sensitive and often simple alternatives for the analysis of hydrazino compounds. These techniques are based on the electrochemical properties of the hydrazine functional group, which can be readily oxidized at an electrode surface. pjoes.comresearchgate.net

Electrochemical Methods , such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, are widely used for the detection and quantification of hydrazine and its derivatives. nih.govnih.gov The analysis relies on the electrocatalytic oxidation of the hydrazine moiety at a modified electrode. The oxidation of hydrazine is an irreversible process that typically involves the transfer of multiple electrons. pjoes.com

The electrochemical reaction can be generally represented as: N₂H₄ → N₂ + 4H⁺ + 4e⁻

The potential at which this oxidation occurs and the resulting current are dependent on the electrode material, the pH of the solution, and the specific structure of the hydrazine derivative. nih.govnih.gov To enhance sensitivity and selectivity and to overcome the sluggish kinetics of hydrazine oxidation on bare electrodes, various modified electrodes are employed. researchgate.net These modifications can include nanoparticles, conductive polymers, or metal complexes that exhibit electrocatalytic activity towards hydrazine oxidation. The resulting analytical methods can achieve low detection limits, making them suitable for trace analysis. nih.gov

Potentiometric Methods , particularly potentiometric titrations, are classic analytical techniques for the quantitative determination of hydrazino compounds. acs.org This method involves titrating the hydrazine derivative with a standard solution of an oxidizing agent, such as potassium bromate (B103136) (KBrO₃) or potassium iodate (B108269) (KIO₃), in an acidic medium. The endpoint of the titration is detected by a sharp change in the potential of an indicator electrode.

The reaction with potassium bromate, for example, proceeds as follows: 3N₂H₄ + 2BrO₃⁻ → 3N₂ + 2Br⁻ + 6H₂O

Potentiometric titrations are known for their high precision and accuracy, making them suitable for assay and quality control purposes. acs.org Flow injection analysis coupled with potentiometric or other detectors can also be utilized for the rapid and automated analysis of hydrazine in various samples.

Overcoming Challenges in the Analytical Chemistry of Reactive Hydrazine Derivatives

The analytical chemistry of hydrazine derivatives is often complicated by their chemical reactivity, potential instability, and interactions with analytical systems. acs.org Overcoming these challenges is crucial for developing robust and reliable analytical methods.

One of the primary challenges is the high reactivity of the hydrazine functional group. Hydrazines are strong reducing agents and can be susceptible to oxidation by atmospheric oxygen, especially in neutral or alkaline solutions. acs.orgmdpi.com This necessitates careful sample handling and preparation, often requiring the use of deoxygenated solvents or analysis under an inert atmosphere to prevent analyte degradation.

Another significant issue, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the interaction of the polar and basic hydrazine group with the stationary phase. This can lead to poor peak shapes (tailing), low column efficiency, and irreversible adsorption, compromising the accuracy and sensitivity of the analysis. To mitigate these effects, pre-column derivatization is a common strategy. researchgate.net Derivatization involves reacting the hydrazine with a reagent to form a more stable, less polar, and more easily detectable derivative, such as a hydrazone. researchgate.netnih.gov This approach not only improves chromatographic behavior but can also enhance detection sensitivity, for example, by introducing a chromophore for UV detection or a fluorophore for fluorescence detection. nih.gov

The thermal lability of some hydrazine derivatives poses a challenge for GC analysis, which requires volatilization at high temperatures. This can lead to on-column decomposition, resulting in inaccurate quantification. Therefore, selecting appropriate GC conditions (e.g., lower injector temperature, use of inert columns) or opting for alternative techniques like HPLC is often necessary.

Furthermore, the potential for hydrazine compounds to exist in different tautomeric forms or to undergo complex acid-base equilibria in solution can complicate spectroscopic and electrochemical analyses. researchgate.net Careful control of experimental parameters, such as pH and solvent composition, is essential to ensure reproducible and interpretable results. imist.ma The development of advanced analytical platforms, including novel stationary phases in chromatography and highly selective sensors in electrochemistry, continues to address these challenges, enabling more accurate and reliable analysis of reactive hydrazine derivatives.

Q & A

Q. What is the standard laboratory synthesis route for 4-nnn-Hexylphenylhydrazine hydrochloride?

- Methodological Answer : The compound is synthesized via diazotization of -hexylaniline followed by reduction and acid precipitation. Key steps include:

Diazotization : React -hexylaniline with sodium nitrite and HCl at 0–5°C to form the diazonium salt.

Reduction : Use sodium sulfite or stannous chloride to reduce the diazonium salt to the hydrazine intermediate.

Acid Precipitation : Add concentrated HCl to precipitate the hydrazine hydrochloride salt.

Neutralization : Adjust pH with a weak base (e.g., NaHCO) to isolate the final product .

Note: Substituting the hexyl group requires longer reaction times due to steric hindrance compared to smaller analogs (e.g., 4-methyl derivatives) .

Q. Which spectroscopic techniques are critical for characterizing 4--Hexylphenylhydrazine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and the hexyl chain (δ 0.8–1.5 ppm for CH, δ 1.2–1.6 ppm for CH) .

- FT-IR : Confirm N–H stretches (3200–3400 cm) and C–Cl bonds (600–800 cm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z ~246.7) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What safety protocols are essential when handling 4--Hexylphenylhydrazine hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste Disposal : Neutralize with dilute NaOH before disposing as hazardous chemical waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data for hydrazine hydrochloride derivatives?

- Methodological Answer :

- Reproducibility : Ensure consistent drying (e.g., vacuum desiccation for 24 hours) to remove residual solvents.

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to detect impurities >0.1% .

- Cross-Validation : Compare differential scanning calorimetry (DSC) with capillary melting points to account for decomposition .

Q. What strategies optimize the purity of 4--Hexylphenylhydrazine hydrochloride during synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, cooling to 4°C for slow crystallization.

- Column Chromatography : Purify intermediates on silica gel (hexane/ethyl acetate, 4:1) before HCl addition .

- By-Product Mitigation : Monitor diazotization pH (1–2) to minimize side products like azo compounds .

Q. How do substituents (e.g., hexyl vs. methyl) impact the stability of phenylhydrazine hydrochlorides?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare weight loss at 100–150°C to assess hygroscopicity. Hexyl derivatives show lower moisture absorption than methyl analogs due to hydrophobic side chains .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS. Hexyl groups may enhance steric protection against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.